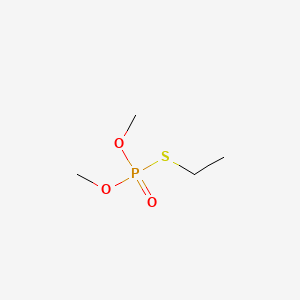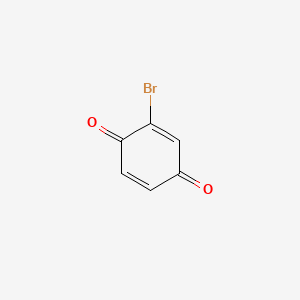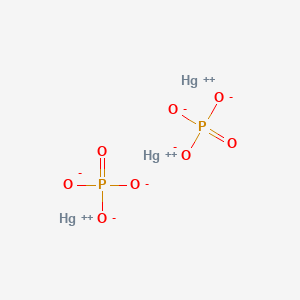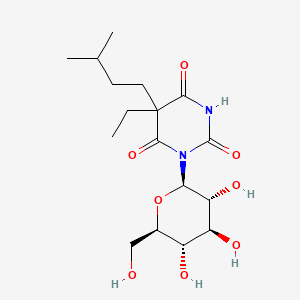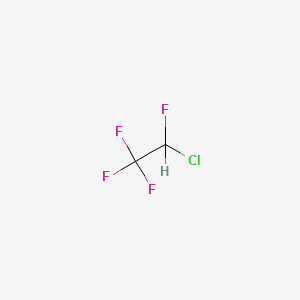
2-Chloro-1,1,1,2-tetrafluoroethane
Overview
Description
2-Chloro-1,1,1,2-tetrafluoroethane is a halogenated hydrocarbon with the molecular formula C2HClF4. It is a colorless, nonflammable gas that is heavier than air and nearly odorless . This compound is commonly used as a refrigerant and foam-blowing agent, and it has been developed as a replacement for fully halogenated chlorofluorocarbons due to its lower ozone depletion potential .
Mechanism of Action
Target of Action
2-Chloro-1,1,1,2-tetrafluoroethane, also known as HCFC-124 , is a chemically inert compound in many situations .
Mode of Action
The compound can react violently with strong reducing agents such as very active metals and active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature . Infrared multiphoton dissociation studies have shown that the molecule dissociates competitively through three-centered elimination of HCl and C–Cl bond rupture .
Biochemical Pathways
Given its chemical inertness in many situations
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, mice, and hamsters . Species differences in the rate of uptake of HCFC-124 and urinary excretion of trifluoroacetic acid were observed . .
Result of Action
It has been reported to induce weak anesthesia and cardiac sensitization at high concentrations .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,1,1,2-tetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents and oxidizing agents under extreme conditions . In biochemical reactions, it does not typically interact with enzymes, proteins, or other biomolecules due to its inert nature. Its presence in biological systems can lead to indirect effects by altering the physical environment, such as temperature and pressure, which can influence biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Its inert nature suggests that it does not directly interact with cellular components. Instead, its impact on cell function may be related to its physical properties, such as its ability to change the temperature and pressure within cellular environments. This can influence cell signaling pathways, gene expression, and cellular metabolism indirectly .
Molecular Mechanism
At the molecular level, this compound does not exhibit significant binding interactions with biomolecules. Its primary mechanism of action is through its physical properties, which can alter the environment in which biochemical reactions occur. This can lead to changes in enzyme activity, protein folding, and other molecular processes indirectly .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. It is generally stable under normal conditions but can degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has not shown significant direct effects on cellular function, but its physical properties can lead to indirect changes over time.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown minimal toxicity at high concentrations. For example, rats and mice exposed to concentrations as high as 50,000 ppm showed minimal toxic effects . There were no significant developmental effects observed at these exposure levels, indicating a relatively low toxicity profile for this compound.
Metabolic Pathways
This compound is not significantly metabolized in biological systems due to its chemical inertness. It does not participate in metabolic pathways or interact with enzymes or cofactors. Its primary effect is through its physical properties, which can influence metabolic flux and metabolite levels indirectly .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its physical properties. It does not interact with specific transporters or binding proteins but can accumulate in certain areas due to its solubility and diffusion characteristics . This can lead to localized changes in temperature and pressure, affecting cellular processes indirectly.
Subcellular Localization
The subcellular localization of this compound is not well-defined due to its inert nature. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. Instead, its distribution within cells is primarily influenced by its physical properties and the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1,2-tetrafluoroethane can be synthesized from 1,1-dichloro-1,2,2,2-tetrafluoroethane. The process involves contacting 1,1-dichloro-1,2,2,2-tetrafluoroethane with an alcohol or formamide in the presence of an active metal such as zinc, magnesium, or calcium. The reaction is carried out at a temperature range of 50 to 180°C under autogenous pressure in a closed vessel . The metal can be in various forms, including dust, granular, or small chunks. Isopropyl alcohol is commonly used as the active hydrogen source, but other alcohols like ethyl alcohol and methyl alcohol can also be employed .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling the reaction conditions and using efficient separation techniques to isolate the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,2-tetrafluoroethane is chemically inert in many situations but can undergo specific reactions under certain conditions. It can react violently with strong reducing agents such as very active metals and active metals . It also undergoes oxidation with strong oxidizing agents and under extreme temperatures .
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are required to oxidize this compound.
Reduction: Strong reducing agents, such as active metals, can induce reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenating agents.
Major Products Formed
Oxidation: The oxidation of this compound can produce various fluorinated and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons and hydrogen halides.
Substitution: Substitution reactions can yield different halogenated derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-1,1,1,2-tetrafluoroethane has several scientific research applications:
Chemistry: It is used as a refrigerant and foam-blowing agent, replacing fully halogenated chlorofluorocarbons.
Biology: Its inert nature makes it useful in various biological studies where non-reactive environments are required.
Medicine: It is used as a propellant in medical aerosols and inhalers.
Industry: It is employed in the production of polymers and as a solvent in specific industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane (C2H2F4): Used as a refrigerant and has similar applications but lacks the chlorine atom.
1-Chloro-1,2,2,2-tetrafluoroethane (C2HClF4): Another halogenated hydrocarbon with similar properties and uses.
Uniqueness
2-Chloro-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which provides a balance between reactivity and stability. This makes it suitable for applications where a non-reactive yet effective refrigerant or propellant is required .
Properties
IUPAC Name |
2-chloro-1,1,1,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF4/c3-1(4)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGCJDAQLKBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF4 | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029245 | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-1,1,1,2-tetrafluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, A colorless gas with a faint ethereal odor at room temperature and atmospheric pressure; Colorless liquid under pressurized conditions; [eChemPortal: SIDSUNEP] Colorless volatile liquid; Faint sweetish odor; Gas at ambient temperatures; [MSDSonline] | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3081 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-12 °C | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3081 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.5X10+3 mg/L at 25 °C, In water, 1.71 wt% at 24 °C, 101.3 kPa | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.364 g/mL at 25 °C | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.7 (Air = 1) | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
385 kPa (2,888 mm Hg) at 25 °C | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The purity of the substance is about 99.7%. Impurities include a variety of saturates and unsaturates., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
2837-89-0 | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HCFC 124 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 2-chloro-1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-1,1,1,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,2,2,2-tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,2-TETRAFLUOROCHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00845EG42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-199 °C | |
| Record name | 2-CHLORO-1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6754 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



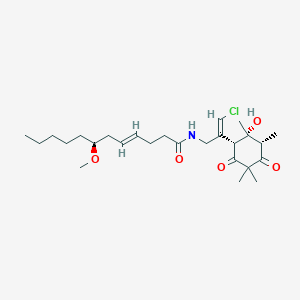

![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)


